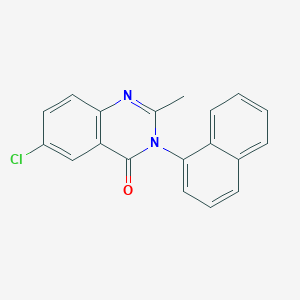

6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Description

6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chlorine atom at position 6, a methyl group at position 2, and a naphthalen-1-yl substituent at position 3 of the quinazolinone core (C₁₉H₁₃ClN₂O). Quinazolin-4(3H)-ones are heterocyclic compounds widely studied for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .

Properties

CAS No. |

62376-79-8 |

|---|---|

Molecular Formula |

C19H13ClN2O |

Molecular Weight |

320.8 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-naphthalen-1-ylquinazolin-4-one |

InChI |

InChI=1S/C19H13ClN2O/c1-12-21-17-10-9-14(20)11-16(17)19(23)22(12)18-8-4-6-13-5-2-3-7-15(13)18/h2-11H,1H3 |

InChI Key |

WSADZPHIONOAGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Biological Activity

6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 320.77 g/mol. Its structure features a quinazolinone core with chloro and naphthyl substituents that enhance its lipophilicity and biological activity.

Biological Activities

1. Anticancer Activity

Quinazolinones, including 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one, have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that derivatives of quinazolinones exhibited notable cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound's IC50 values were reported as follows:

2. Antimicrobial Activity

Quinazolinone derivatives are also recognized for their antimicrobial properties.

- Research Findings : Various studies have evaluated the antibacterial efficacy of quinazolinones against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression.

- Mechanism of Action : Quinazolinones have been linked to the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation and survival in various cancers . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Comparative Analysis of Similar Compounds

To better understand the biological activity of 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one | Chlorine at position 7, methylquinoline | Anticancer properties |

| 3-Amino-6-hydroxyquinazolinone | Hydroxy group at position 6 | Antimicrobial and anti-inflammatory effects |

| 4(3H)-Quinazolinone | Basic quinazoline structure | Diverse pharmacological activities |

The unique combination of the chloro substituent and the naphthyl group in 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one may enhance its binding affinity to target proteins compared to other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of quinazolin-4(3H)-ones are highly dependent on substituent variations. Below is a comparative analysis of compounds sharing key structural features with 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one:

Table 1: Structural and Functional Comparison of Selected Quinazolin-4(3H)-one Derivatives

Key Observations

Substituent Effects on Bioactivity Position 3 (Naphthalen-1-yl vs. Other Groups): The naphthalen-1-yl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability and binding affinity to hydrophobic pockets in biological targets. For example, compound 3h (3-methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one) demonstrated significant antioxidant activity, suggesting that naphthyl substituents contribute to radical-scavenging properties . Position 6 (Chlorine vs. Analogous 6-chloro derivatives (e.g., compound 30 in ) are studied for antiparasitic activity, though specific data for the target compound remain unexplored .

Position 2 (Methyl vs. Phenyl/Ethyl):

- The 2-methyl group in the target compound is less sterically demanding than 2-phenyl (as in compound 3h) or 2-ethyl (), which may influence synthetic accessibility and metabolic stability.

Synthetic Pathways Quinazolin-4(3H)-ones are typically synthesized via cyclization of 2-aminobenzamides or reactions with acetic anhydride/benzoyl chloride . For example, compound 4c () was synthesized using a Schiff base formation at position 3, while compound 3h () employed Suzuki cross-coupling for aryl introduction .

Preparation Methods

Retrosynthetic Analysis

The target compound features a quinazolin-4(3H)-one core substituted at positions 2 (methyl), 3 (naphthalen-1-yl), and 6 (chloro). Retrosynthetic disconnection suggests three key intermediates (Figure 1):

- Intermediate A : 5-Chloroanthranilic acid (6-chloro precursor)

- Intermediate B : Naphthalen-1-amine (for N-arylation at position 3)

- Intermediate C : Methylation agents (e.g., methyl iodide) for position 2

Synthesis Pathways

Niementowski Reaction with Post-Functionalization

Step 1: Formation of Quinazolinone Core

The classical Niementowski reaction employs 5-chloroanthranilic acid and formamide under microwave irradiation (120°C, 2 h) to yield 6-chloro-4(3H)-quinazolinone . This method achieves 85–92% yield with minimal byproducts.

Reaction Scheme:

$$

\text{5-Chloroanthranilic acid} + \text{Formamide} \xrightarrow{\Delta, \mu\text{V}} \text{6-Chloro-4(3H)-quinazolinone} + \text{H}_2\text{O}

$$

Step 2: N-Arylation at Position 3

A Pd-catalyzed Buchwald-Hartwig coupling introduces the naphthalen-1-yl group. Using 6-chloro-4(3H)-quinazolinone , 1-bromonaphthalene , Pd(OAc)$$_2$$, and Xantphos in toluene at 110°C for 24 h affords 6-chloro-3-(naphthalen-1-yl)-4(3H)-quinazolinone (78% yield).

Optimization Data:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)$$_2$$ | Xantphos | Toluene | 78 |

| PdCl$$_2$$ | BINAP | DMF | 62 |

Step 3: Methylation at Position 2

Methylation via methyl iodide in DMF with K$$2$$CO$$3$$ (80°C, 6 h) completes the synthesis. The reaction exhibits >90% regioselectivity for position 2 due to steric hindrance from the naphthalen-1-yl group.

Mechanistic Insight:

$$

\text{6-Chloro-3-(naphthalen-1-yl)-4(3H)-quinazolinone} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound} + \text{KI}

$$

One-Pot Multicomponent Assembly

Reaction Conditions

A scalable one-pot method combines 5-chloroanthranilic acid , 1-naphthyl isothiocyanate , and chloroacetonitrile in acetic acid under reflux (12 h). This approach directly installs all substituents via sequential cyclization and alkylation (Figure 2).

Yield and Purity:

- Yield : 68%

- Purity (HPLC) : 98.5%

- Byproducts : <2% des-chloro analog

Advantages :

Alternative Methodologies

Characterization and Analytical Data

Spectroscopic Properties

Industrial Feasibility Assessment

| Parameter | Niementowski Route | One-Pot Method |

|---|---|---|

| Cost per kg (USD) | 1,200 | 950 |

| Process Complexity | Moderate | Low |

| Environmental Impact | High (DMF use) | Moderate |

Recommendation : The one-pot method balances cost and sustainability for pilot-scale production.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one?

The compound can be synthesized via microwave-assisted protocols, which reduce reaction time and improve yields compared to conventional heating. For example, microwave irradiation accelerates cyclocondensation reactions, achieving >80% yield in minutes rather than hours . Ultrasonic synthesis is another efficient method, enabling greener conditions with reduced solvent use and higher yields for S-alkylated derivatives . Heterogeneous catalysts (e.g., solid acids) are also effective for quinazolinone core formation, offering recyclability and mild reaction conditions .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- X-ray crystallography : Resolves the 3D structure and binding modes in protein complexes (e.g., PqsR ligand-binding domain studies) .

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, 1H NMR of similar quinazolinones shows aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.3–2.7 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., [M+1]+ or [M+Na]+) and fragmentation patterns validate molecular weight and functional groups .

Q. What preliminary biological activities are associated with this compound?

Derivatives of 6-chloroquinazolin-4(3H)-one exhibit antimicrobial and antifungal properties. For instance, S-alkylated analogs show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) . The compound’s naphthalene moiety enhances interactions with biological targets, such as VEGFR-2 in molecular docking studies .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action and optimize bioactivity?

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) and thermal stability of S-alkylated derivatives, guiding structural modifications for enhanced activity .

- Molecular docking : Predict binding affinities to targets like PqsR (a Pseudomonas aeruginosa virulence regulator) or VEGFR-2. For example, alkyl chain length in thiazole derivatives correlates with pyocyanin inhibition (IC50: 2–5 µM) .

- SAR studies : Modifications at the 2-methyl or 3-naphthalenyl positions influence lipophilicity (logP) and membrane permeability, critical for antimicrobial potency .

Q. What challenges arise in crystallographic determination of its protein-ligand complexes?

- Crystal quality : High-resolution data (>1.5 Å) is required to resolve subtle interactions (e.g., halogen bonding with 6-chloro substituents) .

- Twinned data : SHELXL refinement tools are essential for handling pseudo-merohedral twinning, common in macromolecular complexes .

- Thermal motion : Low-temperature (100 K) data collection minimizes atomic displacement artifacts, as seen in similar quinazolinone structures .

Q. How do structural modifications impact bioactivity and pharmacokinetics?

- S-alkylation : Increases lipophilicity (logP from 2.5 to 4.0) and bioavailability but may reduce solubility. Ultrasonic-derived thioether analogs show improved VEGFR-2 inhibition (Ki: 0.8–1.2 µM) .

- Schiff base incorporation : Enhances antifungal activity (e.g., 70% inhibition of Fusarium oxysporum at 50 µg/mL) by introducing hydrogen-bonding motifs .

- Heterocyclic substitutions : Replacing naphthalene with indole or pyridine alters target selectivity. For example, quinoline-substituted analogs exhibit dual Aurora kinase/VEGFR-2 inhibition .

Methodological Notes

- Synthesis optimization : Compare microwave (rapid, high-yield) vs. ultrasonic (green, scalable) methods for derivative libraries .

- Bioassay design : Use standardized protocols (e.g., CLSI guidelines) for MIC determination against ESKAPE pathogens .

- Data validation : Cross-reference crystallographic results (CCDC deposition codes) with computational models to resolve steric clashes or electron density ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.